An In-depth Technical Guide to N-(2-Substituted-Nitrophenyl)guanidines for Researchers and Drug Development Professionals
An In-depth Technical Guide to N-(2-Substituted-Nitrophenyl)guanidines for Researchers and Drug Development Professionals
A Note on the Requested Compound: N-(2-Fluoro-6-nitrophenyl)guanidine
Initial searches for a specific CAS number, chemical structure, and detailed technical data for N-(2-Fluoro-6-nitrophenyl)guanidine did not yield specific results within publicly available scientific and chemical databases. This suggests that this particular compound may not be widely synthesized, characterized, or commercially available at this time.
However, a closely related analog, N-(2-Methyl-5-nitrophenyl)guanidine , is a well-documented compound with an established CAS number and is of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of the anticancer drug Imatinib.
This guide will provide a comprehensive overview of N-(2-Methyl-5-nitrophenyl)guanidine, offering valuable insights that are likely applicable to the study of other related substituted nitrophenyl)guanidines, including the theoretical N-(2-Fluoro-6-nitrophenyl)guanidine. We will also briefly discuss the potential influence of the fluoro-substituent.
Part 1: The Core Compound: N-(2-Methyl-5-nitrophenyl)guanidine
CAS Number: 152460-07-6[1][2][3][4]
Molecular Formula: C₈H₁₀N₄O₂[1][3]
Molecular Weight: 194.19 g/mol [1][3]
Chemical Structure
The chemical structure of N-(2-Methyl-5-nitrophenyl)guanidine is characterized by a guanidine group attached to a 2-methyl-5-nitrophenyl ring.
Caption: Chemical structure of N-(2-Methyl-5-nitrophenyl)guanidine.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 216-218 °C | [1][2] |
| Boiling Point (Predicted) | 326.4 ± 52.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 9.73 ± 0.70 | [1] |
| XLogP3 | 2.6 | [2] |
| Appearance | White to light yellow powder/crystal | [5] |
Synthesis
A common method for the preparation of N-(2-Methyl-5-nitrophenyl)guanidine involves the condensation reaction of 2-chloro-4-nitrotoluene with guanidine hydrochloride in an alcohol solvent in the presence of an acid-binding agent.[6]
Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)guanidine
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Reactants and Solvent:
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2-chloro-4-nitrotoluene
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Guanidine hydrochloride
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Acid-binding agent (e.g., a suitable base)
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Alcohol solvent (e.g., methanol, ethanol, propanol, or isopropanol)[6]
-
-
Procedure:
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Dissolve 2-chloro-4-nitrotoluene and guanidine hydrochloride in the chosen alcohol solvent in a reaction vessel.
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Add the acid-binding agent to the mixture.
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Heat the reaction mixture to a temperature between 40 °C and the reflux temperature of the solvent. A common temperature range is 40-50 °C.[6]
-
Maintain the reaction at this temperature with stirring for a sufficient time to allow for the completion of the condensation reaction.
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Upon completion, the product, N-(2-Methyl-5-nitrophenyl)guanidine, can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.
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Caption: General workflow for the synthesis of N-(2-Methyl-5-nitrophenyl)guanidine.
Applications in Drug Development
N-(2-Methyl-5-nitrophenyl)guanidine is a crucial intermediate in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML).
The synthesis of Imatinib involves the reaction of N-(2-Methyl-5-nitrophenyl)guanidine with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. This reaction forms the pyrimidinyl-aminophenylguanidine core of the Imatinib molecule.
Safety and Handling
Based on available safety data sheets for N-(2-Methyl-5-nitrophenyl)guanidine and its nitrate salt, the following precautions should be observed:
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Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][5]
-
Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Part 2: Theoretical Considerations for N-(2-Fluoro-6-nitrophenyl)guanidine
While specific experimental data is lacking, we can make some informed hypotheses about the properties and synthesis of N-(2-Fluoro-6-nitrophenyl)guanidine based on established chemical principles.
Predicted Structure
Caption: Predicted chemical structure of N-(2-Fluoro-6-nitrophenyl)guanidine.
Potential Synthesis
A plausible synthetic route would be analogous to that of the methyl-substituted compound: a nucleophilic aromatic substitution reaction.
Caption: A potential synthetic pathway to N-(2-Fluoro-6-nitrophenyl)guanidine.
The starting material would likely be a di-halogenated nitrobenzene, such as 1,2-difluoro-3-nitrobenzene or 2-chloro-6-fluoro-nitrobenzene, reacted with guanidine. The highly electron-withdrawing nitro group would activate the ring towards nucleophilic attack by guanidine. The choice of leaving group (fluoride or chloride) would influence the reaction conditions.
Predicted Influence of the Fluoro-Substituent
The replacement of a methyl group with a fluorine atom at the 2-position of the phenyl ring is expected to have several significant effects:
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Electronic Effects: Fluorine is a highly electronegative atom and will exert a strong electron-withdrawing inductive effect. This would decrease the electron density of the aromatic ring and potentially influence the basicity of the guanidine moiety.
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Steric Effects: Fluorine is smaller than a methyl group, which would result in less steric hindrance around the guanidine linkage.
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Metabolic Stability: In a drug development context, the carbon-fluorine bond is very strong and can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of a molecule.
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Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, which could alter the binding affinity and selectivity of a potential drug candidate.
Part 3: Concluding Remarks
While N-(2-Fluoro-6-nitrophenyl)guanidine remains a theoretical compound in the context of readily available literature, the comprehensive data on its close analog, N-(2-Methyl-5-nitrophenyl)guanidine, provides a solid foundation for researchers in this area. The established synthesis, physicochemical properties, and critical role of the methyl analog in the synthesis of Imatinib underscore the importance of this class of compounds. Further research into the synthesis and properties of the fluoro-substituted version could be a valuable endeavor, potentially leading to novel compounds with unique and beneficial properties for drug discovery and development.
References
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LookChem. (n.d.). Cas 152460-07-6, Guanidine,(2-methyl-5-nitrophenyl). Retrieved January 23, 2026, from [Link]
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CAS Common Chemistry. (n.d.). N-(2-Methyl-5-nitrophenyl)guanidine. Retrieved January 23, 2026, from [Link]
-
Chemsrc. (n.d.). (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6 | Chemsrc [chemsrc.com]
- 5. 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate | 152460-08-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]
